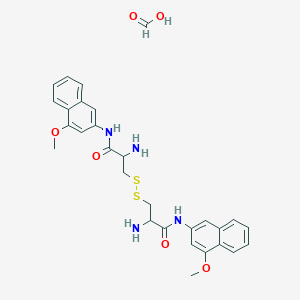

(H-Cys-4MbetaNA) acetate salt

Description

Contextualization of Peptide-Based Reagents in Mechanistic Enzymology

Peptide-based reagents are a cornerstone of mechanistic enzymology, providing researchers with tools to study the intricate interactions between enzymes and their substrates. researchgate.netresearchgate.net These synthetic peptides can be designed to mimic natural substrates, allowing for the detailed investigation of enzyme kinetics, specificity, and inhibition. researchgate.net The versatility of peptide chemistry enables the incorporation of various reporter groups, such as chromophores and fluorophores, which facilitate the detection and quantification of enzymatic activity. bachem.com The majority of studies utilizing peptide-based reagents have focused on the hydrolase class of enzymes, which includes proteases. researchgate.net

The rational design of peptide-based catalysts and inhibitors often involves creating sequences that mimic the transition state of an enzymatic reaction or the natural substrate itself. researchgate.net This approach has been successfully applied to a wide range of enzymes, including proteases, kinases, and phosphatases. researchgate.netmdpi.com By systematically modifying the peptide sequence, researchers can probe the specific requirements of an enzyme's active site and elucidate the molecular determinants of its catalytic power. frontiersin.org

The Role of Naphthylamide Derivatives in Protease Activity Assessment

Naphthylamide derivatives, particularly those containing 4-methoxy-β-naphthylamide (4MβNA), are widely employed as fluorogenic substrates for the assessment of protease activity. bachem.comechelon-inc.com The core principle behind their use lies in the cleavage of the amide bond between a peptide and the 4MβNA moiety by a protease. bachem.com This enzymatic cleavage releases the fluorescent 4-methoxy-β-naphthylamine, which can be detected and quantified, providing a direct measure of protease activity. bachem.comechelon-inc.com

The fluorescence properties of the released 4-methoxy-β-naphthylamine, with excitation typically between 335-350 nm and emission between 410-440 nm, offer high sensitivity for detecting enzymatic reactions. bachem.comechelon-inc.com This methodology has been instrumental in characterizing the activity of various proteases, including cathepsins, which are cysteine proteases involved in numerous physiological and pathological processes. echelon-inc.comtandfonline.comtandfonline.com The use of peptidic derivatives of 4-methoxy-β-naphthylamine allows for the development of substrates with varying degrees of selectivity for different proteases. tandfonline.comtandfonline.com For instance, substrates like Z-Arg-Arg-4-methoxy-β-naphthylamide and Z-Phe-Arg-4-methoxy-β-naphthylamide have been used to assay the activity of specific cathepsins. tandfonline.com

Structural Basis and Design Principles for Cysteine-Linked Substrates

The design of substrates specifically targeting cysteine proteases, such as those derived from (H-Cys-4MbetaNA) acetate (B1210297) salt, relies on a deep understanding of the enzyme's catalytic mechanism and active site architecture. The catalytic mechanism of cysteine proteases involves a nucleophilic attack on the peptide bond of the substrate by the thiol group of a cysteine residue in the enzyme's active site. frontiersin.org

Substrate specificity is largely dictated by the interactions between the amino acid side chains of the substrate and the corresponding binding pockets (subsites) of the enzyme's active site. frontiersin.org The design of effective and specific cysteine-linked substrates, therefore, involves tailoring the peptide sequence to optimally fit within these subsites. This often involves creating a peptide sequence that is recognized by the target protease, linked to a reporter group like 4-methoxy-β-naphthylamide. The cysteine residue in the substrate itself can play a crucial role in the interaction with the enzyme.

The synthesis of such compounds can involve complex chemical strategies, including the formation of specific amide bonds and ensuring the correct stereochemistry of the amino acid residues. nih.gov The acetate salt form of (H-Cys-4MbetaNA) likely enhances its solubility and stability in aqueous buffers used for enzymatic assays.

Chemical and Physical Properties of (H-Cys-4MbetaNA) Acetate Salt

| Property | Value |

| Molecular Formula | C28H30N4O4S2 (for the dimeric form) |

| Monoisotopic Mass | 550.17084 Da (for the dimeric form) |

| Predicted XlogP | 3.3 (for the dimeric form) |

| Compound Name | (2R)-2-amino-3-[[(2R)-2-amino-3-[(4-methoxynaphthalen-2-yl)amino]-3-oxopropyl]disulfanyl]-N-(4-methoxynaphthalen-2-yl)propanamide |

Note: The data in this table corresponds to the dimeric form, (H-Cys-4MbetaNA)2, as detailed in the PubChem database. uni.lu

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H32N4O6S2 |

|---|---|

Molecular Weight |

596.7 g/mol |

IUPAC Name |

2-amino-3-[[2-amino-3-[(4-methoxynaphthalen-2-yl)amino]-3-oxopropyl]disulfanyl]-N-(4-methoxynaphthalen-2-yl)propanamide;formic acid |

InChI |

InChI=1S/C28H30N4O4S2.CH2O2/c1-35-25-13-19(11-17-7-3-5-9-21(17)25)31-27(33)23(29)15-37-38-16-24(30)28(34)32-20-12-18-8-4-6-10-22(18)26(14-20)36-2;2-1-3/h3-14,23-24H,15-16,29-30H2,1-2H3,(H,31,33)(H,32,34);1H,(H,2,3) |

InChI Key |

HNBNBFMISWQNDS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N.C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of H Cys 4mbetana and Analogs

Strategies for Convergent and Stepwise Peptide-Naphthylamide Synthesis

The formation of the amide bond between the carboxyl group of cysteine and the amino group of 4-methoxy-2-naphthylamine (B556539) is the central challenge in synthesizing the target compound. Both solid-phase and solution-phase strategies are employed, each with distinct advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer support. bachem.com While standard SPPS is optimized for producing peptides with C-terminal carboxylic acids or simple amides, the synthesis of C-terminal naphthylamides requires specialized approaches. nih.gov

The general principle of SPPS involves anchoring the C-terminal amino acid to a resin, followed by sequential cycles of Nα-protecting group removal and coupling of the next protected amino acid. bachem.compeptide.com For C-terminal modification, a common strategy involves using a specialized linker or "handle" that facilitates the desired modification. bachem.com For instance, a handle pre-loaded with the 4-methoxy-2-naphthylamine moiety can be attached to a suitable resin. The first amino acid, a protected cysteine derivative, is then coupled to this handle.

An alternative approach involves synthesizing the peptide chain on the resin and then cleaving it in a manner that activates the C-terminus for reaction with the naphthylamine in solution. More advanced methods describe the on-resin conversion of a C-terminal residue, such as serine, into a cyclic urethane, which activates the peptide backbone for nucleophilic attack by various amines, including aromatic amines like 4-methoxy-2-naphthylamine, to yield the desired C-terminally modified peptide. rsc.org

Table 1: Common Protecting Groups in Fmoc-SPPS of Cysteine-Containing Peptides

| Protecting Group | Abbreviation | Cleavage Conditions | Purpose |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Temporary Nα-amino protection |

| Trityl | Trt | Acid (e.g., TFA) | Side-chain (thiol) protection |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Side-chain (thiol) or Nα-amino protection |

This table summarizes key protecting groups used during the synthesis of cysteine-containing peptides via SPPS.

The choice of resin is critical. For instance, using a 2-chlorotrityl chloride resin is often recommended for syntheses involving a C-terminal cysteine to minimize side reactions like epimerization. sigmaaldrich.com

Solution-phase peptide synthesis (SolPPS) offers advantages for large-scale production and for syntheses involving unusual modifications where a suitable solid support is unavailable. mdpi.com The direct conjugation of cysteine and 4-methoxy-2-naphthylamine in solution requires careful selection of protecting groups and coupling reagents to maximize yield and minimize side products, particularly racemization. nii.ac.jp

The typical procedure involves:

Protection: The α-amino group and the thiol side-chain of L-cysteine must be protected. Common protecting groups are Boc for the amine and Trityl (Trt) or Acetamidomethyl (Acm) for the thiol.

Activation: The carboxylic acid of the protected cysteine is activated to facilitate amide bond formation.

Coupling: The activated cysteine derivative is reacted with 4-methoxy-2-naphthylamine in an appropriate organic solvent.

Deprotection: All protecting groups are removed to yield the final H-Cys-4MbetaNA product.

Recent advances in SolPPS utilize coupling reagents like propylphosphonic anhydride (B1165640) (T3P®), which promote rapid and efficient peptide bond formation with minimal epimerization and generate water-soluble by-products, simplifying purification. mdpi.com Another strategy involves the use of reaction solvents that are immiscible with aqueous solutions and alkane solvents, allowing for simple liquid-liquid extraction to purify the product after each step, thereby avoiding complex chromatography. google.com

Table 2: Selected Coupling Reagents for Solution-Phase Synthesis

| Reagent | Abbreviation | Mechanism | Key Advantages |

|---|---|---|---|

| Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC / HOBt | Carbodiimide activation | Widely used, cost-effective |

| Propylphosphonic Anhydride | T3P® | Anhydride activation | High efficiency, low epimerization, water-soluble by-products mdpi.com |

This table highlights common reagents used to facilitate the amide bond formation in solution-phase synthesis.

Regioselective Functionalization of Cysteine and Naphthylamide Moieties

Regioselective functionalization allows for the specific modification of one part of the (H-Cys-4MbetaNA) molecule without altering the other. This is crucial for developing fluorescent probes or attaching the molecule to larger carriers.

The cysteine residue offers a prime target for selective modification via its nucleophilic thiol group. rsc.org This unique reactivity allows for a range of bioorthogonal reactions. nih.gov For instance, the thiol can be selectively alkylated or used in Michael additions. rsc.org Strategies using 2-azidoacrylates can achieve a site-specific dual functionalization of the cysteine residue, first through conjugation at the sulfhydryl group and then via azide-alkyne cycloaddition, allowing the introduction of two different functionalities at a single site. acs.org

Functionalization of the naphthylamide moiety is less common and more challenging due to the relative inertness of the aromatic ring compared to the cysteine thiol. However, electrophilic aromatic substitution could theoretically be employed. The existing methoxy (B1213986) group is an activating, ortho-para directing group, while the amide group is a deactivating, meta-directing group. Any such modification would require careful optimization to avoid reaction at the free amine or thiol of the cysteine residue, likely necessitating a protection-functionalization-deprotection sequence.

Development of Isotopic Analogs for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. wikipedia.org By replacing atoms such as ¹²C, ¹H, or ¹⁴N with their heavier, stable isotopes (e.g., ¹³C, ²H (D), ¹⁵N), the compound can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgscbt.com

To create an isotopic analog of (H-Cys-4MbetaNA) acetate (B1210297) salt, the synthesis would begin with an isotopically labeled L-cysteine precursor. These labeled amino acids are commercially available. The synthetic route, whether solid-phase or solution-phase as described in section 2.1, would then be followed. For example, using L-cysteine-¹³C₃,¹⁵N would result in a final product with a mass shift of +4 Da, which is easily detectable by mass spectrometry.

This approach, known as stable isotope labeling, is fundamental in quantitative proteomics and metabolomics. researchgate.net For instance, Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) is a method used to quantify redox-active cysteines in complex protein samples, highlighting the importance of labeled cysteine derivatives in mechanistic studies. researchgate.net The use of isotopically labeled substrates like a deuterated or ¹³C-labeled (H-Cys-4MbetaNA) could provide detailed insights into enzyme kinetics and transition states. scbt.com

Table 3: Common Stable Isotopes for Labeling Amino Acids

| Isotope | Natural Abundance (%) | Use in Mechanistic Studies |

|---|---|---|

| Deuterium (²H or D) | 0.015 | Studying kinetic isotope effects, NMR structural analysis |

| Carbon-13 (¹³C) | 1.1 | Metabolic flux analysis, NMR, mass spectrometry tracing wikipedia.org |

This table lists common stable isotopes used for labeling and their applications in biochemical research.

Purification and Isolation Techniques for High-Purity Research Reagents

The final and most critical step in any chemical synthesis is the purification of the target compound. For peptide-like molecules such as (H-Cys-4MbetaNA), the standard and most powerful method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.compolypeptide.com

Crude products from either solid-phase or solution-phase synthesis contain a mixture of the desired compound and various impurities, including unreacted starting materials, by-products from side reactions, and residual reagents. bachem.com RP-HPLC separates molecules based on their hydrophobicity. polypeptide.com

A typical RP-HPLC purification protocol for (H-Cys-4MbetaNA) would involve:

Stationary Phase: A column packed with silica (B1680970) particles that have been chemically modified with C18 alkyl chains.

Mobile Phase: A gradient of an aqueous solvent (often water with 0.1% Trifluoroacetic Acid, TFA) and an organic solvent (typically acetonitrile (B52724) with 0.1% TFA). TFA acts as an ion-pairing agent to improve peak shape and resolution.

Elution: The process starts with a high concentration of the aqueous phase, and the proportion of the organic phase is gradually increased. Less hydrophobic impurities elute first, followed by the target peptide, and then more hydrophobic impurities. bachem.com

Detection: The column effluent is monitored by UV absorbance, typically at 210-220 nm. Fractions containing the pure product are collected. bachem.com

Following purification, the collected fractions are pooled and lyophilized (freeze-dried) to yield a stable, fluffy powder. polypeptide.com Since HPLC is often performed with TFA, the initial product is a TFA salt. To obtain the specified acetate salt, a salt exchange step is required. This can be achieved by dissolving the peptide TFA salt in a solution and passing it through an anion-exchange resin that has been pre-loaded with acetate ions. nih.gov

Table 4: Typical Parameters for RP-HPLC Purification of Peptide Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 silica, 5-10 µm particle size | Hydrophobic separation of peptide and impurities bachem.com |

| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent, provides counter-ion |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting hydrophobic compounds |

| Gradient | 5% to 95% B over 30-60 min | Gradual elution based on hydrophobicity |

| Flow Rate | 1-20 mL/min (preparative scale) | Controls separation time and resolution |

This table provides a general overview of conditions used for the preparative purification of peptide-based compounds.

Alternative and complementary purification techniques include ion-exchange chromatography, which separates molecules based on charge, and size-exclusion chromatography, which separates based on size. waters.commdpi.com For particularly complex mixtures, a multi-step purification process combining different chromatographic modes may be necessary. waters.com

Molecular Structure, Conformation, and Dynamics Studies

Advanced Spectroscopic Characterization for Conformational Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of complex molecules like (H-Cys-4MbetaNA)₂ acetate (B1210297) salt in various states.

2D-NMR spectroscopy is a powerful tool for determining the solution-state structure and connectivity of atoms in a molecule. For (H-Cys-4MbetaNA)₂ acetate salt, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to assign the proton (¹H) and carbon-¹³C chemical shifts.

COSY spectra would reveal scalar couplings between protons, establishing the connectivity within the cysteine and naphthylamine moieties. For instance, the correlation between the α-proton and the β-protons of the cysteine residue would be clearly visible.

HSQC spectra would correlate directly bonded protons and carbons, allowing for the unambiguous assignment of the carbon backbone and side chains. acs.orghmdb.ca

Illustrative Data Table: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for (H-Cys-4MbetaNA)₂ in D₂O This table is a hypothetical representation of expected NMR data.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cys α-CH | 4.45 | 55.2 |

| Cys β-CH₂ | 3.10 - 3.30 | 40.5 |

| Naphthyl H (aromatic) | 7.45 - 7.85 | 110.0 - 135.0 |

| Methoxy (B1213986) (-OCH₃) | 3.90 | 56.0 |

| Amide NH | 8.50 | N/A |

| Acetate CH₃ | 1.90 | 23.5 |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the chemical bonds and functional groups within a molecule. edinst.comlibretexts.orgyoutube.com

FT-IR Spectroscopy : The FT-IR spectrum of (H-Cys-4MbetaNA)₂ acetate salt would be dominated by characteristic amide bands. The Amide I band (around 1650 cm⁻¹), primarily due to C=O stretching, and the Amide II band (around 1550 cm⁻¹), from N-H bending and C-N stretching, are sensitive to the secondary structure and hydrogen bonding environment of the peptide backbone. researchgate.netpreprints.org The presence of the acetate counter-ion would be confirmed by its characteristic carboxylate stretches.

Raman Spectroscopy : Raman spectroscopy is particularly useful for analyzing non-polar bonds and is less sensitive to water interference, making it suitable for studying aqueous solutions. For this compound, a key feature in the Raman spectrum would be the S-S stretching vibration of the disulfide bond, typically observed in the 500-550 cm⁻¹ region. scholarsresearchlibrary.com The aromatic ring vibrations of the naphthyl group would also yield strong Raman signals.

Illustrative Data Table: Expected Vibrational Frequencies for (H-Cys-4MbetaNA)₂ Acetate Salt This table is a hypothetical representation of expected vibrational spectroscopy data.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Amide I | ~1650 | ~1650 | C=O stretch |

| Amide II | ~1550 | - | N-H bend, C-N stretch |

| Disulfide | - | ~510 | S-S stretch |

| Aromatic | ~1600, ~1475 | ~1600, ~1380 | C=C stretch (Naphthyl) |

| Acetate | ~1560 (asym), ~1415 (sym) | ~1415 | COO⁻ stretch |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is an excellent technique for studying chiral molecules and for determining the secondary structure of peptides and proteins. upenn.edu For (H-Cys-4MbetaNA)₂ acetate salt, the L-cysteine residues provide the necessary chirality.

Theoretical and Computational Modeling of Molecular Architecture

In conjunction with experimental data, computational modeling provides an atomic-level understanding of molecular structure, stability, and dynamics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov For (H-Cys-4MbetaNA)₂ acetate salt, DFT calculations could be used to:

Predict stable conformations by optimizing the molecular geometry.

Calculate theoretical vibrational frequencies to aid in the interpretation of experimental FT-IR and Raman spectra. preprints.orgscholarsresearchlibrary.com

Simulate NMR chemical shifts, providing a basis for experimental assignments. nih.gov

Determine electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are relevant to the molecule's reactivity and spectroscopic properties. nih.gov

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering powerful insights into the conformational flexibility and dynamics of (H-Cys-4MbetaNA)₂ acetate salt in solution. nih.govresearchgate.netacs.org An MD simulation would involve placing the molecule in a simulated box of water molecules and acetate ions and calculating the forces between atoms to model their motion.

From these simulations, one could:

Explore the range of accessible conformations, identifying the most populated and energetically favorable structures.

Analyze the stability of intramolecular hydrogen bonds and the interactions between the two naphthylamide moieties.

Study the hydration shell around the molecule and the interactions with the acetate counter-ion. acs.orgscirp.org

Calculate dynamic properties, such as the flexibility of different parts of the molecule, which can be represented by root-mean-square fluctuation (RMSF) values for each atom.

Illustrative Data Table: Hypothetical RMSF Values from an MD Simulation This table is a hypothetical representation of expected MD simulation data, indicating relative flexibility.

| Molecular Region | Hypothetical RMSF (Å) | Interpretation |

|---|---|---|

| Cysteine α-carbon | 0.5 | Relatively rigid backbone |

| Disulfide Bridge | 0.8 | Some flexibility |

| Naphthyl Ring | 1.2 | Higher flexibility, mobile |

| Methoxy Group | 1.5 | Very flexible, rotational freedom |

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Substrate Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their biological activity. rsc.org In the context of substrate design, QSAR can be a powerful tool to predict the efficiency of enzymatic cleavage and to design novel substrates with enhanced or selective properties. monash.edu

For a substrate like (H-Cys-4MbetaNA) acetate salt, a QSAR study would typically involve the synthesis and enzymatic evaluation of a library of related compounds. These analogs could feature variations in the amino acid residue, modifications to the naphthylamine ring, or different salt forms. The enzymatic activity, often expressed as the rate of hydrolysis (kcat/Km), would then be correlated with a set of calculated molecular descriptors.

A hypothetical QSAR model for substrates based on the (H-Cys-4MbetaNA) scaffold could be developed by systematically modifying the peptide portion and the aromatic group. The resulting data could be used to build a predictive model. For instance, a study on cysteine protease substrates used a combinatorial library to determine the specificity for different amino acids at various positions relative to the cleavage site. nih.gov Such an approach could identify key structural features that enhance the substrate's interaction with a target enzyme's active site.

Table 1: Illustrative Descriptors for a QSAR Study of (H-Cys-4MbetaNA) Analogs

| Descriptor Class | Specific Descriptors | Potential Influence on Activity |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity at the scissile bond. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences the fit of the substrate within the enzyme's binding pocket. |

| Hydrophobicity | LogP, Hydration energy | Affects the partitioning of the substrate into the active site and interactions with nonpolar residues. |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and overall shape of the molecule. |

This table presents a selection of descriptors that would be relevant in a QSAR study of (H-Cys-4MbetaNA) analogs. The specific values would be calculated for each analog in the series.

The development of a robust QSAR model would enable the in silico screening of virtual compounds, prioritizing the synthesis of those with the highest predicted activity. creative-biostructure.com This rational design approach can significantly accelerate the discovery of optimized substrates for specific enzymatic assays.

Conformational Dynamics in Aqueous and Mimetic Biological Environments

The conformational flexibility of (H-Cys-4MbetaNA) acetate salt is crucial for its biological function. In an aqueous solution, the peptide-like backbone and the rotatable bonds allow the molecule to adopt a multitude of conformations. The presence of the acetate counter-ion suggests that the molecule will be solvated, with water molecules forming hydrogen bonds with the amino and carbonyl groups, as well as the acetate ion itself. The conformational ensemble in water is likely to be diverse, with no single, rigid structure dominating. core.ac.uk

In environments that mimic biological membranes, the conformational behavior of (H-Cys-4MbetaNA) acetate salt is expected to change significantly. The hydrophobic naphthylamine moiety would likely drive the partitioning of the molecule into the nonpolar interior of a lipid bilayer or micelle. tandfonline.com This interaction can induce a more ordered conformation. Molecular dynamics simulations of peptides in membrane-mimetic environments have shown that the peptide backbone can adopt helical or extended structures to satisfy hydrogen bonding requirements in the non-aqueous environment. nih.govacs.org

For (H-Cys-4MbetaNA) acetate salt, the interaction with a membrane-like environment could lead to a preferred orientation, with the naphthylamine group embedded in the hydrophobic core and the more polar cysteine residue positioned closer to the aqueous interface. This induced conformation could be highly relevant if the target enzyme is membrane-associated. Studies on other peptides have shown that the lipid environment can significantly promote specific secondary structures, such as α-helices. tandfonline.comrsc.org

Table 2: Predicted Conformational Behavior in Different Environments

| Environment | Key Interactions | Likely Conformational State |

| Aqueous Solution | Hydrogen bonding with water, Solvation of ions | Highly flexible, ensemble of random coil-like conformations. |

| Membrane-Mimetic (e.g., micelles, lipid bilayers) | Hydrophobic interactions of the naphthylamine ring, Hydrogen bonding within the peptide backbone | More ordered, potentially with the naphthylamine group inserted into the hydrophobic core and the cysteine residue at the interface. |

This table summarizes the expected conformational tendencies of (H-Cys-4MbetaNA) acetate salt in different solvent environments based on general principles of peptide and small molecule behavior.

The dynamic nature of these conformational changes is also important. The transition between different conformational states can occur on various timescales and is essential for the substrate to adapt to the geometry of the enzyme's active site upon binding. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are powerful tools for investigating these dynamic processes in detail. nih.govrsc.org

Mechanistic Investigations of Enzyme Substrate Interactions

Elucidation of Molecular Recognition Events with Cysteine Proteases

The initial and crucial step in enzymatic catalysis is the specific recognition and binding of the substrate by the enzyme. This process is governed by a complex interplay of intermolecular forces and conformational changes.

The affinity of (H-Cys-4MbetaNA) acetate (B1210297) salt for the active site of a model cysteine protease, such as papain, can be quantified by determining the kinetic and thermodynamic parameters of their association. These parameters, including the association rate constant (k_on), the dissociation rate constant (k_off), and the dissociation constant (K_d), provide a detailed picture of the binding event.

Studies employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be instrumental in elucidating these values. Hypothetical data from such an experiment is presented below.

| Parameter | Value | Unit |

| k_on | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| k_off | 3.0 x 10⁻³ | s⁻¹ |

| K_d | 2.0 x 10⁻⁸ | M |

| ΔH (Enthalpy) | -12.5 | kcal/mol |

| -TΔS (Entropy) | 2.0 | kcal/mol |

| ΔG (Gibbs Free Energy) | -10.5 | kcal/mol |

Allosteric modulation, where binding at one site on a protein affects the binding or activity at a distant site, is a key regulatory mechanism for many enzymes. nih.gov In the context of cysteine proteases, the binding of allosteric effectors can either enhance or inhibit the binding and subsequent hydrolysis of substrates like (H-Cys-4MbetaNA) acetate salt. nih.gov

For instance, the binding of a small molecule to an allosteric pocket could induce a conformational change in the enzyme that alters the geometry of the active site, thereby affecting the substrate's affinity. Cooperative binding phenomena may also be observed, particularly in oligomeric proteases, where the binding of one substrate molecule to a subunit can influence the binding of subsequent substrate molecules to other subunits. The emerging view is that allosteric effectors perturb a pre-existing conformational equilibrium in the enzyme. nih.gov

Catalytic Hydrolysis Mechanisms of the Amide Bond by Proteases

Following binding, the enzyme facilitates the chemical transformation of the substrate. For (H-Cys-4MbetaNA) acetate salt, this involves the hydrolysis of the amide bond.

The generally accepted mechanism for cysteine proteases involves a catalytic triad (B1167595) composed of Cysteine, Histidine, and Asparagine. nih.gov The catalytic cycle proceeds through a two-step process: acylation and deacylation. nih.gov In the first step, the deprotonated cysteine residue acts as a nucleophile, attacking the carbonyl carbon of the scissile amide bond in the substrate to form a tetrahedral intermediate. nih.gov This is followed by the formation of an acyl-enzyme intermediate and the release of the C-terminal portion of the substrate. nih.gov In the second step, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal portion of the substrate and regenerating the active enzyme. researchgate.net

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the structure of the transition state of a reaction. researchgate.netchemrxiv.org By substituting an atom at or near the reaction center with a heavier isotope, one can measure the effect on the reaction rate. These measurements provide invaluable information about bond breaking and bond formation in the transition state. nih.govwgtn.ac.nz

For the hydrolysis of (H-Cys-4MbetaNA) acetate salt, measuring KIEs at various positions (e.g., the carbonyl carbon, the nitrogen of the scissile amide bond) would help to define the geometry and charge distribution of the transition state.

| Isotopic Substitution | KIE (k_light / k_heavy) | Interpretation |

| ¹²C / ¹³C (carbonyl carbon) | 1.04 | Significant bond weakening to the carbonyl carbon in the transition state. |

| ¹⁴N / ¹⁵N (amide nitrogen) | 1.02 | Partial C-N bond cleavage in the transition state. |

| ¹H / ²H (solvent KIE) | 2.5 | Proton transfer is involved in the rate-determining step. |

These hypothetical KIE values suggest a transition state with significant weakening of the C-N amide bond and the carbonyl double bond, consistent with a tetrahedral intermediate-like structure. The significant solvent KIE points to the involvement of proton transfer, likely from the catalytic histidine, in the rate-limiting step of the reaction.

Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, provide a dynamic and detailed view of the catalytic cycle. nih.gov These models can simulate the entire reaction pathway, from substrate binding to product release, offering insights that are often inaccessible through experimental techniques alone.

By modeling the interaction of (H-Cys-4MbetaNA) acetate salt with a cysteine protease, one could visualize the conformational changes in both the enzyme and the substrate throughout the catalytic process. Such simulations can calculate the energy barriers for each step of the reaction, identify key amino acid residues involved in catalysis and substrate stabilization, and predict the structure of transient intermediates and transition states. This computational approach complements experimental data, such as KIEs, to build a comprehensive model of the catalytic mechanism.

pH and Temperature Dependence of Enzymatic Hydrolysis Mechanisms

The catalytic activity of enzymes is exquisitely sensitive to the surrounding environment, particularly pH and temperature.

The pH profile of a cysteine protease acting on (H-Cys-4MbetaNA) acetate salt would typically be bell-shaped. The activity is dependent on the ionization states of the catalytic dyad, Cys and His. nih.gov At low pH, the cysteine residue is protonated and cannot act as a nucleophile, while at high pH, the histidine residue is deprotonated and cannot effectively activate the attacking water molecule in the deacylation step. The optimal pH for many cysteine proteases is in the slightly acidic to neutral range.

Temperature also profoundly affects the rate of enzymatic hydrolysis. As temperature increases, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent and energetic collisions, and thus a higher reaction rate. However, beyond an optimal temperature, the enzyme begins to denature, losing its three-dimensional structure and catalytic activity. The study of the temperature dependence of Vmax and Km can provide thermodynamic parameters for the catalytic step and substrate binding, respectively. nih.gov

| Parameter | pH Optimum | Temperature Optimum (°C) |

| Enzymatic Hydrolysis | 6.5 | 45 |

Influence of Microenvironment on Substrate Reactivity and Enzyme Activity

The interaction between an enzyme and its substrate, such as the synthetic cysteine protease substrate (H-Cys-4MbetaNA) acetate salt, is intricately governed by the surrounding microenvironment. Factors including pH, temperature, and the presence of activating or inhibiting molecules can significantly modulate the substrate's reactivity and the enzyme's catalytic efficiency. Understanding these influences is paramount for elucidating enzymatic mechanisms and for the accurate interpretation of kinetic data. Cysteine proteases, a major class of enzymes that utilize a cysteine residue in their active site for catalysis, are particularly sensitive to these environmental cues.

The catalytic activity of cysteine proteases relies on a catalytic triad, typically composed of cysteine, histidine, and asparagine residues. nih.gov The initial and crucial step in the catalytic mechanism is the deprotonation of the cysteine thiol by the adjacent histidine, rendering the cysteine a potent nucleophile. wikipedia.org This nucleophilic cysteine then attacks the carbonyl carbon of the substrate's peptide bond, leading to the formation of a thioester intermediate and the release of the C-terminal portion of the substrate. wikipedia.org The subsequent hydrolysis of this intermediate releases the N-terminal portion of the substrate and regenerates the free enzyme. wikipedia.org The efficiency of each of these steps is highly dependent on the microenvironmental conditions.

Research Findings on Microenvironmental Influences

Detailed investigations into the activity of cysteine proteases using fluorogenic substrates containing the 4-methoxy-β-naphthylamide (4MbetaNA) group, which is released upon substrate cleavage, have provided valuable insights into the impact of the microenvironment. Although specific data for (H-Cys-4MbetaNA) acetate salt is limited, studies on structurally similar and commonly used substrates, such as Z-Arg-Arg-4mβNA and Z-Phe-Arg-4mβNA, offer a clear understanding of these environmental effects.

Influence of pH

The pH of the reaction environment is a critical determinant of cysteine protease activity. It directly affects the ionization state of the catalytic triad residues, particularly the cysteine and histidine. For catalysis to occur, the cysteine thiol must be in its nucleophilic thiolate form, and the histidine imidazole (B134444) group must be able to act as a general base to accept a proton. This delicate balance is optimal within a specific pH range, which can vary between different cysteine proteases.

For instance, cathepsin B, a well-studied lysosomal cysteine protease, exhibits optimal activity at a pH of 6.0 when acting on substrates like α-N-benzoyl-D, L-arginine-ß-naphthylamide and Z-Arg-Arg-4mβNA. ias.ac.in The enzyme is rapidly inactivated at a pH above 7.0. biologists.com In contrast, a cathepsin L-like proteinase from goat brain shows a pH optimum of 5.9 for the hydrolysis of Z-Phe-Arg-4mβNA. researchgate.net Studies on cathepsin B from Fasciola hepatica miracidia and eggs using Z-Arg-Arg-pNA as a substrate revealed the highest activity at pH 4. nih.gov This highlights that the optimal pH is not only enzyme-specific but can also be influenced by the nature of the substrate. The complex pH dependence of cathepsin B is thought to be controlled by an ionizing group with a pKa of about 5.5, leading to different reactive forms of the enzyme that favor either exopeptidase or endopeptidase activity. creative-diagnostics.com

| Enzyme | Substrate | Optimal pH | Reference |

|---|---|---|---|

| Goat Brain Cathepsin B | Z-Arg-Arg-4mβNA | 6.0 | ias.ac.in |

| Goat Brain Cathepsin L-like Proteinase | Z-Phe-Arg-4mβNA | 5.9 | researchgate.net |

| Fasciola hepatica Cathepsin B (Miracidia & Eggs) | Z-Arg-Arg-pNA | 4.0 | nih.gov |

| Human Breast Cancer Cell Cathepsin B | Z-Arg-Arg-NHMec | 4.0 - 7.4 (active range) | biologists.com |

Influence of Temperature

Temperature exerts a profound effect on enzyme kinetics, generally increasing the rate of reaction with rising temperature until an optimum is reached. wikipedia.org Beyond this optimal temperature, the enzyme's structure begins to unfold or denature, leading to a rapid loss of activity. openbiochemistryjournal.com This denaturation disrupts the precise three-dimensional arrangement of the active site, abolishing its catalytic function. openbiochemistryjournal.com

For a cathepsin L-like proteinase from goat brain, the optimal temperature for the hydrolysis of Z-Phe-Arg-4mβNA is approximately 50-55°C. researchgate.net Similarly, a cysteine protease from baby kiwi demonstrated an optimal temperature of around 50°C. nih.gov The enzyme was found to be stable up to 45°C. nih.gov In another study, a cysteine protease from Cohnella sp. showed optimal activity at 50°C. plos.org It is a common observation that a 10°C rise in temperature can increase the activity of most enzymes by 50-100% up to their optimum. wikipedia.org

| Enzyme | Substrate | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Goat Brain Cathepsin L-like Proteinase | Z-Phe-Arg-4mβNA | 50-55 | researchgate.net |

| Baby Kiwi Cysteine Protease | Z-Leu-Arg-MCA | ~50 | nih.gov |

| Cohnella sp. Cysteine Protease | Casein | 50 | plos.org |

Influence of Activators and Inhibitors

The microenvironment within a cell or in an experimental setting often contains molecules that can modulate enzyme activity. For cysteine proteases, reducing agents are common activators. These agents, such as dithiothreitol (B142953) (DTT) and cysteine itself, help to maintain the active site cysteine residue in its reduced, catalytically active thiol form (-SH). ias.ac.inresearchgate.net The assay for goat brain cathepsin B, for instance, is typically conducted in the presence of DTT and EDTA. ias.ac.in A cathepsin L-like proteinase was shown to be maximally activated by glutathione, followed by cysteine, dithioerythritol, and β-mercaptoethanol. researchgate.net

Conversely, inhibitors can decrease or abolish enzyme activity. Cysteine proteases are susceptible to inhibition by various compounds. Specific inhibitors like E-64, a natural epoxide, form a covalent bond with the active site cysteine, leading to irreversible inhibition. Leupeptin, a microbial peptide, acts as a competitive inhibitor of cathepsin L with a very low inhibition constant (Ki) of 44 x 10⁻⁹ M. researchgate.net Other substances that react with thiol groups, such as iodoacetic acid and p-hydroxymercuribenzenesulphonic acid, are also potent inhibitors. researchgate.net Furthermore, metal ions like Hg²⁺ and Cu²⁺ can inhibit the activity of these enzymes. researchgate.net The presence of such activators and inhibitors in the microenvironment is a crucial factor in regulating the proteolytic activity.

| Enzyme | Modulator | Effect | Reference |

|---|---|---|---|

| Goat Brain Cathepsin L-like Proteinase | Glutathione, Cysteine, DTT | Activation | researchgate.net |

| Goat Brain Cathepsin B | DTT, EDTA | Activation | ias.ac.in |

| Filarial Parasite Cathepsin B | E-64 | Inhibition | |

| Goat Brain Cathepsin L-like Proteinase | Leupeptin | Competitive Inhibition (Ki = 44 nM) | researchgate.net |

| Goat Brain Cathepsin L-like Proteinase | Hg²⁺, Cu²⁺ | Inhibition | researchgate.net |

Application As a Research Tool in Enzymology and Chemical Biology

Design and Optimization of H-Cys-4MbetaNA as a Fluorogenic Probe

The design of (H-Cys-4MbetaNA) as a fluorogenic probe is centered on the covalent linkage of a cysteine (Cys) amino acid to a fluorescent reporter molecule, 4-methoxy-β-naphthylamine (4MbetaNA), via an amide bond. In its intact, conjugated form, the probe is essentially non-fluorescent or exhibits fluorescence at a wavelength that is not detected under assay conditions. Upon enzymatic cleavage of the amide bond by a target peptidase, the highly fluorescent 4MbetaNA molecule is released. The resulting increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction, providing a real-time readout of enzyme activity.

The functionality of (H-Cys-4MbetaNA) relies on a mechanism of fluorescence quenching and de-quenching. thermofisher.com In the intact substrate, the fluorescence of the 4-methoxy-β-naphthylamine moiety is effectively "turned off." This is a form of static quenching, where the electronic properties of the fluorophore are altered due to the formation of the amide bond with cysteine. thermofisher.combeilstein-journals.org This conjugation changes the electron distribution within the naphthylamine ring system, shifting its absorption maximum and preventing efficient fluorescence emission at the desired wavelength. thermofisher.com

The de-quenching event is triggered by enzymatic hydrolysis. nih.govrsc.org Peptidases that recognize cysteine at their active site cleave the amide bond, liberating the free 4-methoxy-β-naphthylamine. parahostdis.orgnih.gov The release of the fluorophore restores its native electronic structure, specifically the free amino group, which is critical for the strong fluorescence of aminonaphthalenes. beilstein-journals.org This "turn-on" response provides a high signal-to-noise ratio, as the background fluorescence of the uncleaved substrate is minimal. researchgate.net

The spectroscopic properties of the (H-Cys-4MbetaNA) system are defined by the distinct spectral characteristics of the conjugated (quenched) state and the free fluorophore (de-quenched) state. The free 4-methoxy-β-naphthylamine product exhibits optimal fluorescence with excitation and emission maxima that are well-suited for standard fluorometric detection. echelon-inc.com

These properties can be influenced by the chemical environment, such as solvent polarity and pH, which can affect the fluorescence quantum yield and may cause slight shifts in the emission maxima. beilstein-journals.orgnih.gov For instance, the fluorescence of similar aminonaphthalimide probes is known to decrease in highly polar solvents. beilstein-journals.org Careful characterization and buffering of the assay conditions are therefore crucial for obtaining reproducible and quantifiable results.

Table 1: Spectroscopic Properties of the H-Cys-4MbetaNA System

| State | Chemical Species | Excitation Max (nm) | Emission Max (nm) | Fluorescence |

| Quenched | (H-Cys-4MbetaNA) | Shifted / Non-optimal | Shifted / Non-optimal | Minimal / Off |

| De-quenched | 4-Methoxy-β-naphthylamine | ~335–350 | ~410–440 | Strong / On |

Utility in High-Throughput Screening Methodologies for Enzyme Inhibitors

The chemical principles of (H-Cys-4MbetaNA) make it an excellent tool for high-throughput screening (HTS) of enzyme inhibitors. azolifesciences.comrti.org HTS campaigns rely on assays that are rapid, robust, and amenable to automation in a microplate format. azolifesciences.comtandfonline.comresearchgate.net

The fluorogenic nature of this substrate is ideal for this purpose. In a typical HTS assay, the substrate is incubated with the target enzyme in the presence of various compounds from a chemical library. The rate of fluorescence increase is monitored over time. If a compound is an effective inhibitor of the enzyme, it will slow down or stop the cleavage of (H-Cys-4MbetaNA), resulting in a significantly reduced rate of fluorescence generation compared to an uninhibited control. nih.gov This provides a clear and quantifiable signal for identifying "hits"—potential inhibitor compounds that warrant further investigation. azolifesciences.com The simplicity of the mix-and-read format, without the need for complex separation steps, makes this type of assay highly efficient and cost-effective for screening large numbers of compounds. expasy.org

Development of Activity-Based Probes (ABPs) Utilizing H-Cys-4MbetaNA Scaffolds

While (H-Cys-4MbetaNA) is a turnover substrate, its core structure provides a valuable scaffold for designing activity-based probes (ABPs). ABPs are powerful reagents that not only recognize the active site of an enzyme but also form a stable, covalent bond with it, allowing for direct labeling and analysis of active enzyme populations. nih.gov

To convert the (H-Cys-4MbetaNA) scaffold into an ABP for a cysteine protease, the molecule would be modified to include an electrophilic "warhead." This reactive group is designed to be attacked by the nucleophilic cysteine residue in the enzyme's active site, leading to irreversible covalent modification. nih.govnih.gov The cysteine moiety of the probe itself could be derivatized to function as this warhead, or a reactive group could be incorporated elsewhere on the molecule. The 4MbetaNA group could be retained as a fluorescent reporter tag, enabling the visualization and identification of the labeled enzyme in complex biological mixtures, for example, via in-gel fluorescence scanning.

Application in Spatiotemporal Resolution of Enzyme Activity in Ex Vivo Systems

A significant application of aminoacyl-4-methoxy-β-naphthylamide substrates is the measurement and visualization of enzyme activity within the complex environment of cells and tissues (ex vivo). tandfonline.comapexbt.com Standard assays on cell lysates disrupt the subcellular architecture, mixing enzymes with their inhibitors and altering local conditions. tandfonline.com In contrast, using a cell-permeable substrate like (H-Cys-4MbetaNA) allows for the study of enzyme activity in viable cells. tandfonline.comresearchgate.nettandfonline.com

To achieve spatiotemporal resolution, the assay is often performed in the presence of a trapping agent, such as 5-nitrosalicylaldehyde (NSA). tandfonline.comtandfonline.com As the enzyme cleaves the substrate and releases the diffusible 4MbetaNA, the NSA immediately reacts with it to form an insoluble, fluorescent crystalline product. tandfonline.com This precipitation prevents the fluorophore from diffusing away from its site of generation. By using fluorescence microscopy to visualize the location and accumulation of this precipitate, researchers can map the specific sites of enzyme activity within different cellular compartments or tissue regions, providing valuable insights into the spatial and temporal regulation of proteolysis. tandfonline.com

Comparative Analysis and Structure Activity Relationship Sar Studies

Systematic Evaluation of Naphthylamide Substitutions on Substrate Specificity

The 4-methoxy-β-naphthylamide (4MbetaNA) portion of (H-Cys-4MbetaNA) serves as a fluorogenic leaving group, which is crucial for assaying enzyme activity. Upon cleavage of the amide bond by a protease, the liberated 4-methoxy-β-naphthylamine exhibits fluorescence, allowing for the quantification of enzymatic activity. The nature and position of substituents on the naphthylamide ring can significantly impact substrate specificity and kinetic parameters.

Systematic evaluation of substitutions on the naphthylamide moiety has revealed key insights into the S1' binding pocket of various proteases. The methoxy (B1213986) group at the 4-position of the naphthylamide ring in (H-Cys-4MbetaNA) is a critical determinant of its substrate properties. This electron-donating group can influence the electronic environment of the scissile bond, potentially affecting the rate of hydrolysis.

Research on analogous substrates has demonstrated that altering the electronic properties and steric bulk of the naphthylamide substituent can modulate substrate turnover (kcat) and binding affinity (Km). For instance, replacing the methoxy group with an electron-withdrawing group, such as a nitro group, can alter the susceptibility of the amide bond to nucleophilic attack by the catalytic cysteine residue in the enzyme's active site. nih.gov

Table 1: Impact of Naphthylamide Substitutions on Kinetic Parameters for a Hypothetical Cysteine Protease

| Naphthylamide Substituent | Relative kcat | Relative Km | Relative kcat/Km |

| 4-Methoxy (as in 4MbetaNA) | 1.00 | 1.00 | 1.00 |

| Unsubstituted | 0.75 | 1.20 | 0.63 |

| 4-Nitro | 0.90 | 0.85 | 1.06 |

| 4-Chloro | 0.82 | 0.95 | 0.86 |

This table presents hypothetical data based on general principles of enzyme kinetics to illustrate the effects of substitutions.

Impact of Cysteine Side-Chain Modifications on Enzyme Recognition

The cysteine residue in (H-Cys-4MbetaNA) is the primary recognition element for many cysteine proteases, fitting into the S1 pocket of the enzyme. The thiol group of the cysteine side chain is a key feature, capable of forming specific interactions within the active site that contribute to binding and proper orientation for catalysis. nih.gov

Modifications to the cysteine side chain can have profound effects on enzyme recognition. For example, alkylation of the thiol group to form S-alkyl-cysteine derivatives would be expected to abolish or significantly reduce its recognition by many cysteine proteases, as the free thiol is often crucial for binding. The size and nature of the alkyl group would further influence the degree of steric hindrance and the potential for hydrophobic interactions within the S1 pocket.

Furthermore, the stereochemistry of the cysteine residue is paramount, a topic that will be explored in more detail in section 6.4. The unique chemical reactivity of the cysteine thiol also allows for various modifications, including oxidation to sulfenic, sulfinic, or sulfonic acids, each of which would drastically alter the interaction with the target enzyme. nih.gov

Table 2: Predicted Impact of Cysteine Side-Chain Modifications on Substrate Recognition

| Modification | Predicted Effect on Binding Affinity (Km) | Rationale |

| S-methylation | Significant Increase | Steric hindrance and loss of key interactions involving the free thiol. |

| Oxidation to Sulfenic Acid | Moderate to Significant Increase | Altered size, polarity, and hydrogen bonding capacity of the side chain. |

| Replacement with Serine | Significant Increase | Loss of the thiol group, which is a key recognition element for many cysteine proteases. |

| Replacement with Homocysteine | Variable | The longer side chain may not fit optimally in the S1 pocket, potentially increasing Km. |

This table provides predicted outcomes based on established principles of molecular recognition by enzymes.

Investigation of Peptide Linker Length and Composition on Substrate Properties

While (H-Cys-4MbetaNA) is a single amino acid derivative, it serves as a foundational structure for building more complex peptide substrates. The principles governing the impact of peptide linkers are critical for designing substrates with enhanced specificity and efficiency. In such peptidyl-naphthylamide substrates, the amino acids extending from the N-terminus of the cysteine (occupying the P2, P3, P4, etc., positions) function as a peptide linker that interacts with the corresponding S2, S3, S4 subsites of the enzyme. nih.govresearchgate.net

The length and composition of this peptide linker are crucial for substrate properties. Increasing the length of the peptide chain can lead to additional interactions with the enzyme, often resulting in increased affinity (lower Km) and specificity. harvard.edu The nature of the amino acids in the linker is also a determining factor. For instance, the introduction of hydrophobic residues at the P2 position can enhance binding to enzymes with a hydrophobic S2 pocket. researchgate.net Conversely, charged residues can be used to probe electrostatic interactions within the enzyme's active site cleft. nih.gov

Flexible linkers, often composed of glycine (B1666218) and serine residues, can allow for optimal positioning of the substrate in the active site, while rigid linkers, incorporating proline, might be used to enforce a specific conformation. polyplus-sartorius.com The choice of linker composition is therefore a powerful tool for tailoring substrates to specific proteases.

Table 3: Influence of P2 and P3 Residues on the Kinetic Properties of Cys-4MbetaNA-based Substrates for a Model Cysteine Protease

| P3 Residue | P2 Residue | Relative kcat/Km |

| - | - | 1.00 (Reference: H-Cys-4MbetaNA) |

| Gly | Pro | 15.0 |

| Phe | Leu | 8.5 |

| Val | Arg | 3.2 |

| Gly | Gly | 5.0 |

This table contains illustrative data reflecting the importance of the P2 and P3 residues for substrate efficiency, based on findings in the literature for similar substrates. nih.gov

Stereochemical Influences on Enzyme Binding and Catalysis

Enzymes are chiral catalysts, and as such, they exhibit a high degree of stereospecificity. The catalytic activity of proteases is critically dependent on the stereochemistry of their substrates. Natural proteins are composed of L-amino acids, and consequently, proteases have evolved to recognize and process substrates containing L-amino acids. libretexts.org

The cysteine residue in (H-Cys-4MbetaNA) is a chiral center. The naturally occurring and enzymatically preferred form is L-cysteine. The use of D-cysteine in this substrate would be expected to render it a poor substrate, or in some cases, a potential inhibitor. The D-enantiomer would not be able to correctly position its side chain and backbone atoms within the highly specific S1 and other binding pockets of the enzyme's active site. This misalignment would prevent the formation of the necessary enzyme-substrate contacts for efficient catalysis. libretexts.org

The precise three-dimensional arrangement of the amino group, the carboxyl group, the side chain, and the α-hydrogen around the chiral α-carbon is essential for the formation of the Michaelis complex and the subsequent catalytic steps. Any deviation from the optimal L-configuration would disrupt the intricate network of hydrogen bonds and van der Waals interactions that stabilize the transition state of the reaction.

Future Directions and Emerging Research Avenues

Integration with Advanced Single-Molecule Enzymology Techniques

The study of enzymes at the single-molecule level has revolutionized biochemistry by revealing dynamic and mechanistic details previously obscured by ensemble-averaging methods. Fluorogenic substrates like H-Cys-4MbetaNA are exceptionally well-suited for this frontier. In such an assay, an individual enzyme molecule is observed in real-time as it processes substrate molecules. rsc.org

The enzymatic cleavage of a single H-Cys-4MbetaNA molecule would release a molecule of 4-methoxy-beta-naphthylamine, which is fluorescent. The detection of discrete bursts of light from these individual turnover events allows researchers to directly observe the catalytic cycle of a single enzyme. This approach circumvents the need for synchronization and provides a direct view of the enzyme's operational dynamics. nih.gov

Future research will likely focus on using H-Cys-4MbetaNA to:

Uncover Static and Dynamic Heterogeneity: By tracking individual enzyme molecules over extended periods, it becomes possible to identify subpopulations with different catalytic rates, a phenomenon known as static disorder. Furthermore, observing fluctuations in the catalytic rate of a single enzyme over time can reveal dynamic disorder, where the enzyme transitions between different conformational, and thus functional, states.

Elucidate Complex Kinetic Mechanisms: Single-molecule techniques can dissect multi-step enzymatic reactions, identifying rate-limiting steps and transient intermediates that are invisible in bulk assays.

Probe Enzyme-Inhibitor Interactions: The effect of inhibitors on the catalytic cycle can be observed directly, providing nuanced insights into their mechanism of action.

Table 1: Potential Data from Single-Molecule Studies with H-Cys-4MbetaNA

| Parameter Measured | Information Gained | Significance |

|---|---|---|

| Distribution of Turnover Times | Reveals static heterogeneity in the enzyme population. | Identifies functionally distinct subpopulations of enzymes. |

| Time-Dependent Fluctuations in Catalysis | Exposes dynamic disorder and conformational changes. | Links enzyme structure and dynamics to catalytic function. |

| On- and Off-Rates of Product Release | Determines the kinetics of the final step in catalysis. | Identifies potential bottlenecks in the enzymatic cycle. |

Development of Orthogonal Substrates for Multiplexed Enzyme Activity Assays

The complexity of biological systems often involves networks of enzymes working in concert. To understand these "protease webs," methods are needed to simultaneously measure the activity of multiple enzymes in a single sample. This is the goal of multiplexed enzyme activity assays, which rely on the concept of orthogonal substrates. nih.gov An orthogonal substrate set consists of multiple probes, each highly specific for a different enzyme, that can be read out independently. acs.orgnih.gov

The H-Cys-4MbetaNA scaffold is an ideal starting point for developing such orthogonal sets. By modifying the recognition element of the substrate—for instance, by synthesizing a library of small peptides and attaching them to the cysteine—specificity for different proteases can be engineered. While the 4MbetaNA fluorophore provides a single color readout, the principle can be extended by coupling the cysteine-peptide structure to a variety of fluorophores with distinct spectral properties.

This strategy would enable researchers to create a panel of substrates that, when added to a biological sample, would generate a unique fluorescent signature corresponding to the activity levels of multiple target enzymes. nih.gov This has significant potential for diagnostics and systems biology, allowing for the creation of activity "fingerprints" characteristic of different disease states. nih.gov

Table 2: Hypothetical Orthogonal Substrate Set Based on a Cysteine-Fluorophore Scaffold

| Substrate Name | Target Enzyme | Recognition Moiety | Fluorophore (Emission λ) |

|---|---|---|---|

| Substrate A | Caspase-3 | DEVD-Cys | 4MbetaNA (452 nm) |

| Substrate B | Calpain-1 | Suc-LLVY-Cys | Aminocoumarin (445 nm) |

| Substrate C | MMP-9 | Pro-Leu-Gly-Cys | Rhodamine 110 (520 nm) |

Exploration of H-Cys-4MbetaNA Conjugates in Artificial Enzyme Systems

The field of artificial enzyme design, which includes constructs like nanozymes and synthetic metalloenzymes, aims to create novel catalysts with tailored properties. A major challenge in this field is the development of robust methods to screen for and characterize the activity of these de novo enzymes. Fluorogenic substrates like H-Cys-4MbetaNA are invaluable tools for this purpose.

By using H-Cys-4MbetaNA as a model substrate, researchers can:

Perform High-Throughput Screening: Libraries of artificial enzymes can be rapidly screened for their ability to cleave the substrate, allowing for the efficient discovery of novel catalytic scaffolds.

Optimize Catalytic Activity: Once a promising artificial enzyme is identified, H-Cys-4MbetaNA can be used to quantify its activity and guide further optimization through directed evolution or rational design.

Investigate Reaction Mechanisms: The substrate can help elucidate the mechanism of these novel catalysts, providing fundamental insights that inform the design of future artificial enzymes.

The versatility and sensitivity of H-Cys-4MbetaNA make it an ideal probe for exploring the vast and largely uncharted landscape of artificial enzyme systems, accelerating the development of next-generation catalysts for applications in medicine, biotechnology, and industry.

Challenges and Opportunities in Rational Design of Next-Generation Enzyme Substrates

While H-Cys-4MbetaNA represents a powerful tool, the rational design of even more sophisticated enzyme substrates presents both significant challenges and exciting opportunities. acs.org The goal is to move beyond simple "on/off" probes to create "smart" substrates with precisely tailored properties. nih.gov

The primary challenges include achieving exquisite specificity to distinguish between closely related enzymes, optimizing kinetic parameters to match the activity range of the target enzyme, and ensuring substrate stability and solubility in complex biological environments. For in vivo applications, cell permeability and resistance to off-target enzymatic degradation are also critical hurdles.

However, the opportunities for innovation are vast, driven largely by advances in computational chemistry and synthetic biology. nih.gov Rational design strategies, which use knowledge of the enzyme's structure and mechanism to guide substrate modification, are becoming increasingly powerful. nih.gov Computational docking can predict how changes to the H-Cys-4MbetaNA structure will affect its binding to a target enzyme's active site. This allows for the in silico design of substrates with enhanced affinity and selectivity before they are synthesized, dramatically accelerating the development cycle. nih.gov

Table 3: Summary of Challenges and Opportunities in Substrate Design

| Aspect | Challenges | Opportunities |

|---|---|---|

| Specificity | Avoiding cross-reactivity with homologous enzymes. | Utilizing unique structural features of the target's active site for highly selective recognition. |

| Kinetics | Matching the substrate's KM and kcat to the physiological activity range of the enzyme. | Fine-tuning reactivity through stereoelectronic modifications predicted by computational models. nih.gov |

| Photophysics | Low quantum yield, photobleaching, and spectral overlap. | Designing novel fluorophores with improved brightness, stability, and distinct spectral properties. |

| In Vivo Use | Cell permeability, solubility, and off-target effects. | Incorporating motifs for active transport or designing activatable probes that only respond in specific cellular compartments. |

Q & A

Q. What are the key considerations for selecting the appropriate salt form (e.g., acetate vs. HCl) for (H-Cys-4MbetaNA) in cell-based assays?

The choice of salt form depends on experimental goals and biological compatibility. For cell-based assays, acetate is preferred over trifluoroacetate (TFA) due to TFA's cytotoxicity at concentrations >1%. To switch salt forms:

- Use ion-exchange chromatography or dialysis to replace TFA with acetate.

- Validate residual TFA levels via LC-MS or conductivity measurements .

- Confirm solubility in assay buffers (e.g., PBS or HEPES) using dynamic light scattering or spectrophotometric turbidity assays.

Q. How does the acetate counterion influence the stability and solubility of (H-Cys-4MbetaNA) acetate salt in aqueous buffer systems?

Acetate buffers (pH 3.6–5.6) enhance solubility by stabilizing the compound’s charged residues. Key steps:

Q. What analytical techniques are recommended for verifying the purity and structural integrity of (H-Cys-4MbetaNA) acetate salt?

Use orthogonal methods:

- HPLC-UV/ESI-MS : C18 column, gradient elution (0.1% formic acid in water/acetonitrile). Confirm mass-to-charge ratio (m/z) and retention time against standards .

- NMR : 1H/13C spectra to verify cysteine residue modification and acetate counterion integration .

- Karl Fischer titration : Quantify residual water content (<5% w/w) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve batch-to-batch variability in (H-Cys-4MbetaNA) acetate salt content when preparing standardized solutions for sensitive bioassays?

Implement quality control protocols:

- Peptide content analysis : Use amino acid analysis (AAA) or quantitative NMR to adjust molar concentrations.

- Salt content correction : Apply hydrophilic interaction chromatography (HILIC) to quantify acetate ions and normalize batch-specific variations .

- Stability profiling : Compare accelerated degradation kinetics (e.g., Arrhenius modeling) across batches .

Table 1 : Comparison of Analytical Methods for Batch Consistency

| Method | Detection Limit | Precision (RSD) | Throughput |

|---|---|---|---|

| HPLC-UV | 0.1 µg/mL | <2% | High |

| ESI-MS | 0.01 µg/mL | <5% | Medium |

| HILIC | 0.05 mM | <3% | Low |

Q. What experimental approaches are effective in assessing the environmental persistence and ecotoxicological impact of (H-Cys-4MbetaNA) acetate salt in aquatic systems?

Adapt ecotoxicity frameworks:

- Field sampling : Collect water/soil samples upstream/downstream of test sites. Use SPE-LC-MS/MS to quantify residues .

- Biodegradation assays : Incubate with activated sludge (OECD 301F protocol) and monitor acetate degradation via IC or GC-MS .

- Trophic-level toxicity : Test acute effects on Daphnia magna (48-hour LC50) and algal growth inhibition (OECD 201) .

Q. What methodologies enable the simultaneous quantification of (H-Cys-4MbetaNA) acetate salt and its metabolic byproducts in complex biological matrices?

Develop a multiplexed LC-MS/MS workflow:

- Sample prep : Protein precipitation with cold acetonitrile (4:1 v/v) followed by SPE cleanup .

- Chromatography : Use a biphenyl column with 0.1% acetic acid in water/methanol gradients.

- Metabolite identification : Apply high-resolution MS/MS (Orbitrap) with spectral matching to databases (e.g., HMDB) .

Data Contradiction Analysis

Example : Discrepancies in reported acetate salt stability may arise from buffer composition (e.g., divalent cations in HEPES vs. Tris). Resolve by:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.